molecular formula C30H28N2O9 B14782570 1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid

1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid

Cat. No.: B14782570
M. Wt: 560.5 g/mol
InChI Key: KOTNMEYIXWLYTJ-UHFFFAOYSA-N
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Description

1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydropyrazinoisoquinoline core and a dibenzoyloxybutanedioic acid moiety. The combination of these two components gives the compound distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

The synthesis of 1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one involves several steps. One notable method includes the reductive cyclization of N-cyanomethyl derivatives of 2-phenylethylamides of acylglycines under the influence of Raney alloy in formic acid . This process results in the formation of substituted piperazinones, which are key intermediates in the synthesis of the target compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include formic acid, Raney alloy, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one can be compared with other similar compounds, such as:

    Praziquantel: A derivative of pyrazinoisoquinoline, used as an anthelmintic drug.

    2-Phenyl-ethylamides of acylglycines: Used as intermediates in the synthesis of various organic compounds.

The uniqueness of 1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one lies in its specific combination of structural features, which confer distinct chemical and physical properties not found in other similar compounds.

Properties

Molecular Formula

C30H28N2O9

Molecular Weight

560.5 g/mol

IUPAC Name

1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid

InChI

InChI=1S/C18H14O8.C12H14N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-10,13-14H,(H,19,20)(H,21,22);1-4,11,13H,5-8H2

InChI Key

KOTNMEYIXWLYTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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